

# Valnivudine HCl: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Fv-100**

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This document provides a comprehensive technical overview of Valnivudine hydrochloride (HCl), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections. The information is intended for researchers, scientists, and professionals involved in drug development and virology.

## Chemical Identity and Properties

Valnivudine, also known as **FV-100**, is a nucleoside analogue prodrug. Its hydrochloride salt is the form used in clinical development.

Table 1: Chemical Properties of Valnivudine and Valnivudine HCl

Property	Valnivudine (Free Base)	Valnivudine HCl
IUPAC Name	((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate <sup>[1]</sup>	((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate hydrochloride
Synonyms	FV-100, FV100	FV-100 hydrochloride
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>3</sub> O <sub>6</sub> <sup>[2][3]</sup>	C <sub>27</sub> H <sub>36</sub> CIN <sub>3</sub> O <sub>6</sub> <sup>[4]</sup>
Molecular Weight	497.59 g/mol <sup>[1]</sup>	534.05 g/mol <sup>[5][6]</sup>
CAS Number	956483-02-6 <sup>[1]</sup>	956483-03-7 <sup>[5][6]</sup>
Appearance	-	White to off-white solid <sup>[4][5]</sup>

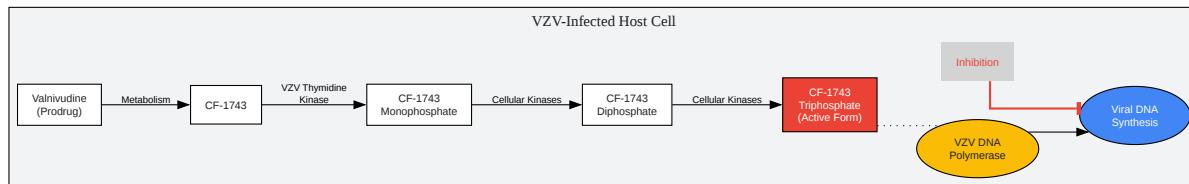
## Mechanism of Action

Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.<sup>[5][7]</sup> The antiviral activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent phosphorylation within VZV-infected cells.

The proposed mechanism of action is as follows:

- **Uptake and Conversion:** After oral administration, Valnivudine is absorbed and metabolized to CF-1743.
- **Selective Phosphorylation:** In VZV-infected cells, the viral thymidine kinase (TK) specifically recognizes and phosphorylates CF-1743.<sup>[5]</sup> This is a critical step that ensures the drug is activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK catalyzes the formation of CF-1743 monophosphate.<sup>[5]</sup>
- **Further Phosphorylation:** Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, CF-1743 triphosphate.<sup>[5]</sup>
- **Inhibition of Viral DNA Polymerase:** CF-1743 triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to

chain termination and halting viral replication.[\[5\]](#)



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**Fig. 1:** Activation pathway of Valnivudine in a VZV-infected cell.

## Antiviral Activity

The active metabolite of Valnivudine, CF-1743, has demonstrated potent and selective activity against various strains of Varicella-Zoster Virus.

Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains

VZV Strain	EC50 (nM)	Reference
OKA	0.3	<a href="#">[2]</a>
YS	0.1	<a href="#">[2]</a>

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

## Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivudine. A Phase 1 study (NCT02322957) investigated the pharmacokinetics of **FV-100** with and without ritonavir in healthy volunteers.[\[1\]](#)[\[4\]](#) A Phase 2 study (NCT00900783) compared **FV-100** with

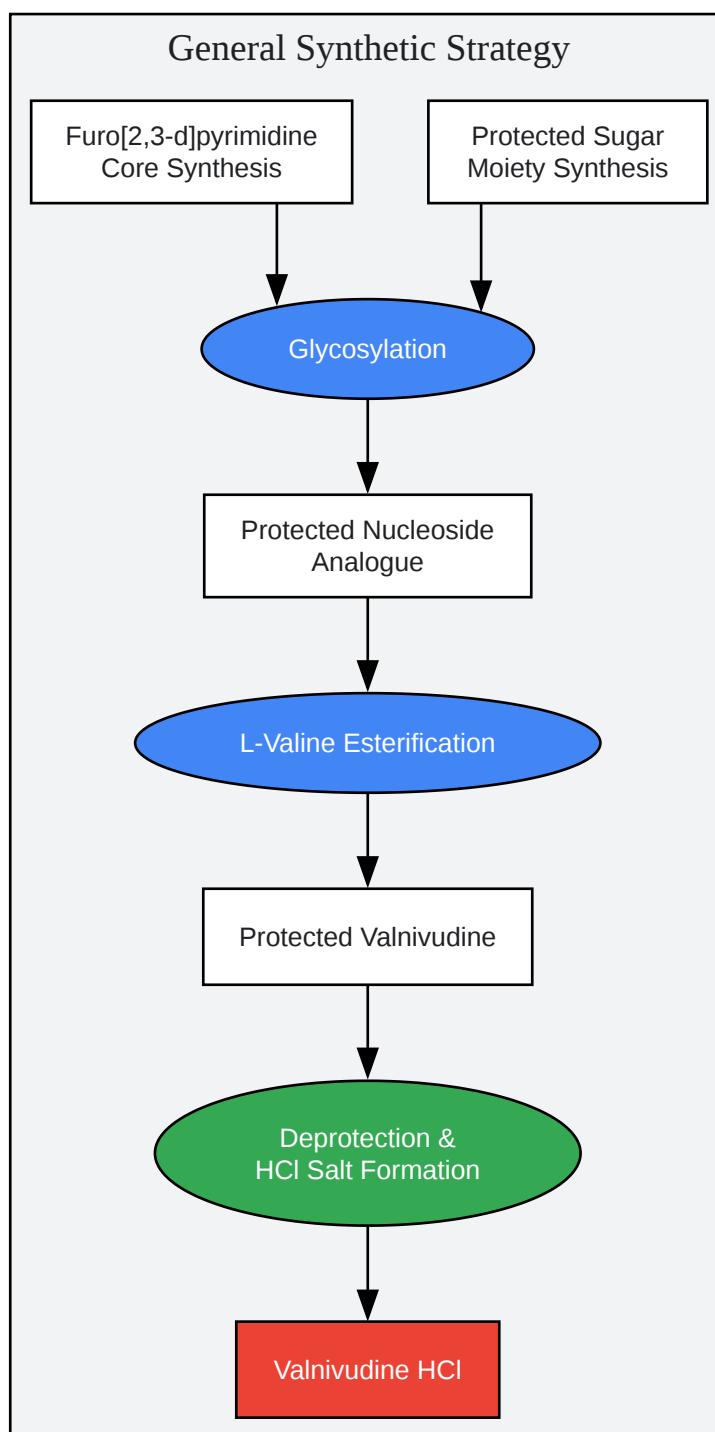
valacyclovir in patients with herpes zoster.<sup>[1]</sup> As a prodrug, Valnivudine exhibits enhanced oral bioavailability compared to its active metabolite, CF-1743.

Specific quantitative data from these trials are not publicly available in a structured format at this time.

## Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Valnivudine HCl is not publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside analogues generally involves the following key steps:

- Synthesis of the heterocyclic base: Preparation of the furo[2,3-d]pyrimidine core.
- Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety (a derivative of tetrahydrofuran).
- Esterification: Attachment of the L-valine ester to the sugar moiety. This step is crucial for improving the oral bioavailability of the nucleoside analogue.
- Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt to enhance stability and solubility.



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**Fig. 2:** Generalized workflow for the synthesis of Valnivudine HCl.

## Clinical Development

Valnivudine HCl has undergone clinical evaluation for the treatment of herpes zoster (shingles). A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of **FV-100** with valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain.<sup>[1]</sup>

## Conclusion

Valnivudine HCl is a potent and selective antiviral agent with a well-defined mechanism of action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral bioavailability, making it a promising candidate for the treatment of shingles and its complications. Further research and public dissemination of clinical trial data will be crucial in fully establishing its therapeutic potential.

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## References

- 1. Valnivudine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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